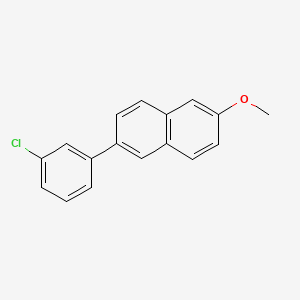
2-(3-Chlorophenyl)-6-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a 3-chlorophenyl group and a methoxy group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-methoxynaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 6-methoxynaphthalene.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 6-methoxynaphthalene in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride).
Cyclization: The resulting intermediate undergoes cyclization to form the naphthalene ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Conducting reactions under high pressure to improve efficiency.
Automated Systems: Employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-6-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
科学的研究の応用
2-(3-Chlorophenyl)-6-methoxynaphthalene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-6-methoxynaphthalene: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
- Unique Structural Features : The presence of both a 3-chlorophenyl group and a methoxy group on the naphthalene ring distinguishes this compound from other similar compounds.
- Distinct Chemical Properties : These structural features confer unique chemical properties, such as specific reactivity and potential biological activities.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique chemical structure and properties make it valuable for applications in chemistry, biology, medicine, and industry
特性
CAS番号 |
942475-08-3 |
|---|---|
分子式 |
C17H13ClO |
分子量 |
268.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h2-11H,1H3 |
InChIキー |
KOSJRNXKSWBQAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)

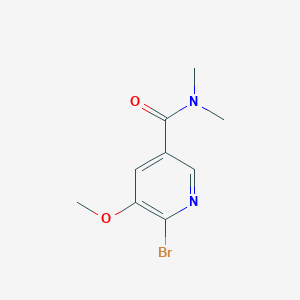

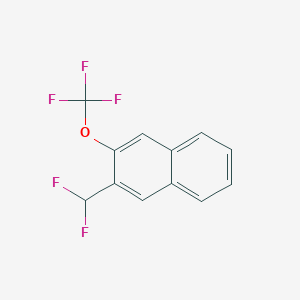
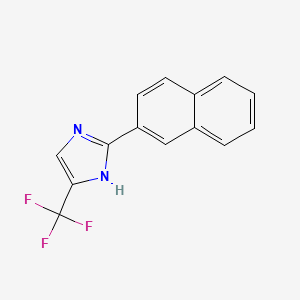
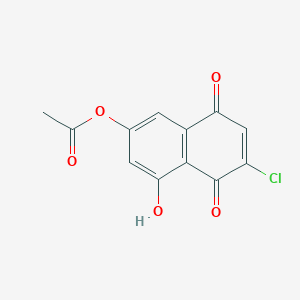

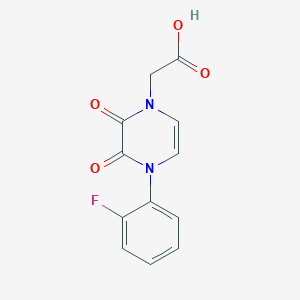

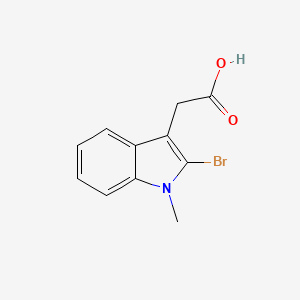

![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
